5-oxa-2-azaspiro[3.5]nonane-6-carboxylic acid hydrochloride
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Overview
Description
5-oxa-2-azaspiro[3.5]nonane-6-carboxylic acid hydrochloride is a spiro compound characterized by its unique structure, which includes an oxazine ring fused to a nonane ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-oxa-2-azaspiro[3.5]nonane-6-carboxylic acid hydrochloride typically involves the formation of the spiro ring system through cyclization reactions. One common method involves the reaction of a suitable oxazine precursor with an amine under acidic conditions to form the spiro compound . The reaction conditions often include:
Temperature: Moderate temperatures (e.g., 50-100°C)
Solvent: Polar solvents such as ethanol or methanol
Catalysts: Acidic catalysts like hydrochloric acid
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product .
Chemical Reactions Analysis
Types of Reactions
5-oxa-2-azaspiro[3.5]nonane-6-carboxylic acid hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the oxazine ring, where nucleophiles replace leaving groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution at room temperature.
Reduction: Sodium borohydride in methanol at low temperatures.
Substitution: Nucleophiles like amines or thiols in polar solvents under mild conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted oxazine derivatives.
Scientific Research Applications
5-oxa-2-azaspiro[3.5]nonane-6-carboxylic acid hydrochloride has several scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.
Medicine: Explored for its potential use in drug development, particularly in the design of spirocyclic drugs.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-oxa-2-azaspiro[3.5]nonane-6-carboxylic acid hydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- 2-Oxa-6-azaspiro[3.5]nonane oxalate
- 5-oxa-8-azaspiro[3.5]nonane-7-carboxylic acid hydrochloride
- 2-Oxa-6-azaspiro[3.5]nonane
Comparison
Compared to similar compounds, 5-oxa-2-azaspiro[3.5]nonane-6-carboxylic acid hydrochloride is unique due to its specific ring structure and functional groups.
Properties
CAS No. |
2639426-86-9 |
---|---|
Molecular Formula |
C8H14ClNO3 |
Molecular Weight |
207.7 |
Purity |
95 |
Origin of Product |
United States |
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